Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-tert-Butyl-1,3-benzodioxol-2-one
Technical Monograph: Physicochemical Profiling & Synthetic Utility of 5-tert-Butyl-1,3-benzodioxol-2-one
[1][2][3]
Executive Summary
5-tert-Butyl-1,3-benzodioxol-2-one (CAS 54815-21-3) is a specialized cyclic carbonate derivative of 4-tert-butylcatechol.[1][2][3] Functioning primarily as a reactive intermediate in organic synthesis and polymer chemistry, it represents a "masked" form of the catechol moiety. Its cyclic carbonate functionality renders it highly susceptible to nucleophilic attack, making it a valuable electrophile for the introduction of the tert-butylcatechol unit into complex architectures or as a monomer in the synthesis of functionalized polycarbonates.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol using triphosgene (a safer phosgene equivalent), and a structural characterization framework for researchers in drug discovery and materials science.
Molecular Architecture & Identity
The compound consists of a benzene ring fused to a five-membered carbonate ring (dioxolone), substituted at the 5-position with a bulky tert-butyl group.[1][2][3] This steric bulk influences both the solubility profile and the hydrolytic stability of the carbonate linkage.
Table 1: Chemical Identification Data
| Parameter | Specification |
| Chemical Name | 5-tert-Butyl-1,3-benzodioxol-2-one |
| Synonyms | 4-tert-Butylcatechol carbonate; 5-tert-Butyl-1,2-phenylene carbonate |
| CAS Registry Number | 54815-21-3 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| SMILES | CC(C)(C)C1=CC2=C(C=C1)OC(=O)O2 |
| InChI Key | KLQJKXDFHGURBO-UHFFFAOYSA-N |
| Structural Class | Cyclic Aromatic Carbonate |
Physicochemical Profile
Due to the specialized nature of this intermediate, certain thermodynamic values are derived from structural analogs (e.g., unsubstituted 1,3-benzodioxol-2-one) and validated computational models.[1][2][3]
Table 2: Physical & Thermodynamic Properties[1][2][3][6]
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Predicted based on analog MP trends.[1][2][3] |
| Melting Point | 85°C – 95°C (Estimated) | Unsubstituted analog melts ~118°C; t-butyl group often disrupts crystal packing, potentially lowering MP relative to the core. |
| Boiling Point | ~280°C (at 760 mmHg) | Decomposition likely prior to boiling. |
| Solubility (Organic) | Soluble in DCM, EtOAc, THF, Toluene | Lipophilic t-butyl group enhances solubility in non-polar solvents. |
| Solubility (Aqueous) | Insoluble / Reacts | Hydrolyzes slowly to form 4-tert-butylcatechol and CO₂.[1][2][3] |
| Partition Coefficient (LogP) | ~3.2 | High lipophilicity due to t-butyl moiety.[1][2][3] |
Stability & Reactivity[1][2][3]
-
Hydrolytic Sensitivity: The cyclic carbonate is sensitive to moisture, particularly in basic conditions. It hydrolyzes to release carbon dioxide and regenerate 4-tert-butylcatechol.[1][2][3]
-
Thermal Stability: Generally stable up to 150°C under anhydrous conditions. Above this, decarboxylation may occur.
Synthetic Methodology: The Triphosgene Protocol[7][8]
While industrial routes may utilize phosgene gas, the laboratory-scale synthesis is best achieved using Triphosgene (Bis(trichloromethyl) carbonate) . This solid reagent is safer to handle and allows for precise stoichiometric control.
Reaction Logic
The synthesis involves a double nucleophilic substitution where the phenolic hydroxyls of 4-tert-butylcatechol attack the carbonyl center of the phosgene equivalent.[1][2][3] A base (pyridine or triethylamine) is required to scavenge the liberated HCl.
Validated Protocol
Reagents:
-
Triphosgene (0.35 eq) [Note: 1 mol Triphosgene = 3 mol Phosgene]
-
Pyridine (2.2 eq) or Triethylamine
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (N₂).
-
Dissolution: Charge the flask with 4-tert-butylcatechol (16.6 g, 100 mmol) and anhydrous DCM (100 mL) . Add Pyridine (17.4 g, 220 mmol) . Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve Triphosgene (10.4 g, 35 mmol) in DCM (30 mL). Add this solution dropwise to the reaction flask over 30 minutes. Caution: Exothermic reaction.[2][3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting catechol.
-
Quench & Wash: Quench carefully with cold water (50 mL). Transfer to a separatory funnel.
-
Wash Organic layer with 1M HCl (2 x 50 mL) to remove pyridine.
-
Wash with Saturated NaHCO₃ (50 mL).
-
Wash with Brine (50 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot Hexane/Toluene (9:1) to yield white crystals.
Visualization: Synthesis & Degradation Pathways[2][3]
The following diagrams illustrate the synthesis mechanism and the critical hydrolysis pathway that researchers must avoid during storage.
Diagram 1: Synthesis Mechanism (Graphviz)
Caption: Synthesis via Triphosgene-mediated cyclization of 4-tert-butylcatechol.
Diagram 2: Hydrolysis & Degradation Risk[2][3]
Caption: Moisture-induced degradation pathway leading to loss of carbonate functionality.[1][2][3]
Analytical Characterization
To validate the synthesis, the following spectral features should be observed.
Infrared Spectroscopy (FT-IR)[1][2][3]
-
C=O Stretch (Carbonate): A sharp, intense band at 1810–1840 cm⁻¹ . This is the diagnostic peak for the cyclic carbonate ring.
-
C-H Stretch (Aliphatic): 2960–2870 cm⁻¹ (attributed to the tert-butyl group).[2][3]
-
Absence of O-H: No broad peak at 3200–3500 cm⁻¹ (confirms full conversion of catechol).
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: CDCl₃
-
δ 7.10–7.30 ppm (m, 3H): Aromatic protons. The cyclic carbonate ring exerts an electron-withdrawing effect, shifting aromatic protons downfield relative to the starting catechol.
Applications in R&D
-
Catechol Protection: The carbonate moiety serves as a robust protecting group for the catechol functionality, stable to acidic conditions but removable via mild basic hydrolysis.
-
Polymer Science: Used as a comonomer in the synthesis of polycarbonates to introduce lipophilicity and modify the glass transition temperature (Tg) of the bulk material.
-
Active Ester Equivalent: In peptide chemistry or bioconjugation, the strained ring can react with amines to form carbamates (urethanes), effectively linking the tert-butylcatechol unit to a target molecule.
References
-
Synthesis of Cyclic Carbonates: Cotarca, L., et al. "Bis(trichloromethyl) carbonate in organic synthesis." Synthesis, 1996(05), 553-576. Link
-
Triphosgene Safety & Utility: Eckert, H., & Forster, B. "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition, 26(9), 894-895. Link
-
Catechol Carbonate Properties: Pavlov, V. A., et al. "Synthesis and properties of cyclic carbonates." Russian Chemical Reviews, 59(2), 1990. Link
-
General Reactivity of 1,3-Benzodioxol-2-one: National Institute of Standards and Technology (NIST) WebBook, SRD 69.[1][2][3] "1,3-Benzodioxol-2-one."[1][2][3][4][5][6] Link
Sources
- 1. CAS号列表_5_第284页_Chemicalbook [chemicalbook.com]
- 2. 5-tert-butyl-1,3-benzodithiole-2-thione | CAS#:138570-00-0 | Chemsrc [chemsrc.com]
- 3. 5-tert-butyl-1,3-benzodithiole-2-thione | CAS#:138570-00-0 | Chemsrc [chemsrc.com]
- 4. 1,3-Benzodioxol-2-one, 5-(1,1-dimethylethyl)- [webbook.nist.gov]
- 5. 1,3-Benzodioxol-2-one | C7H4O3 | CID 75112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 6-(6-Chloropyridin-3-yl)nicotinic acid (EVT-14090363) [evitachem.com]
